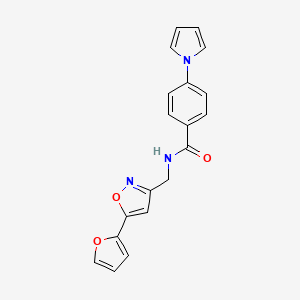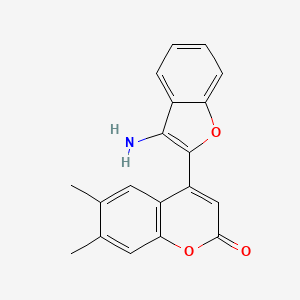
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plants. Xanthone has been extensively studied for its potential therapeutic applications due to its diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one and its derivatives have been synthesized for various biological studies. Researchers have developed novel methods to synthesize derivatives of this compound, exploring their potential biological activities, primarily focusing on antimicrobial and antioxidant properties. For example, Alvey et al. (2008) reported on the synthesis of furo[3,2-f]chromene analogues showing significant antimycobacterial activity, indicating a strong potential in fighting mycobacterial infections (Alvey et al., 2008). Similarly, Kenchappa et al. (2013) synthesized β-amino carbonyl compounds containing coumarin and benzofuran moieties, showing promising antimicrobial and antioxidant activities, indicating their potential in medical applications (Kenchappa et al., 2013).
Antimicrobial Effects
The antimicrobial effects of this compound derivatives have been a subject of interest. Al-Rifai et al. (2011) synthesized new coumarin derivatives and tested them for in vitro antimicrobial activity, finding significant inhibitory activity against tested bacterial strains, highlighting their potential as antimicrobial agents (Al-Rifai et al., 2011). Furthermore, Moshafi et al. (2016) evaluated the antibacterial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against selected bacterial strains, finding that some derivatives exhibited strong antibacterial effects, particularly against M. luteus and B. subtilis (Moshafi et al., 2016).
Cytotoxic Evaluation and Anticancer Potential
The compound and its derivatives have been evaluated for their cytotoxic effects, particularly in cancer research. El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines, finding promising inhibitory effects (El-Deen et al., 2016).
Synthetic Methodology and Catalysis
Researchers have also focused on the synthetic methodologies involving this compound. Lykakis et al. (2011) described the use of Ph3PAuNTf2 as a catalyst for the selective synthesis of 2H-chromenes, demonstrating the compound's potential application in synthetic organic chemistry and natural product synthesis (Lykakis et al., 2011).
Propriétés
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-10-7-13-14(9-17(21)22-16(13)8-11(10)2)19-18(20)12-5-3-4-6-15(12)23-19/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGPGCPTCUXOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)
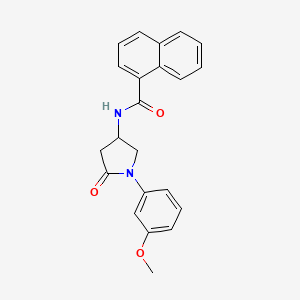

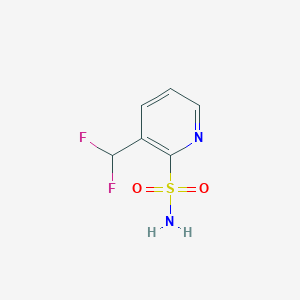
![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)
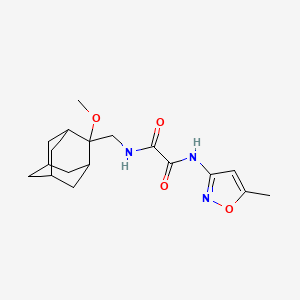

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2796239.png)
![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)
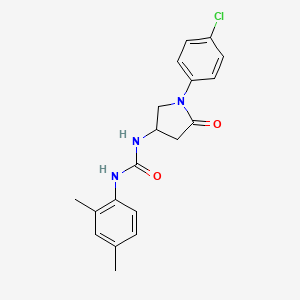
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)
![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)
